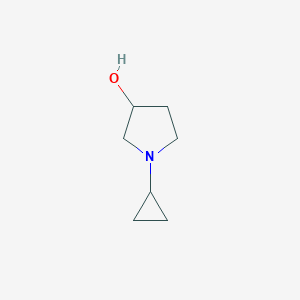

1-Cyclopropylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181960-06-5 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-cyclopropylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7-3-4-8(5-7)6-1-2-6/h6-7,9H,1-5H2 |

InChI Key |

DHYKCSGCXKYSJG-UHFFFAOYSA-N |

SMILES |

C1CC1N2CCC(C2)O |

Canonical SMILES |

C1CC1N2CCC(C2)O |

Synonyms |

3-Pyrrolidinol,1-cyclopropyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropylpyrrolidin 3 Ol and Its Analogs

Mechanistic Understanding of Established Synthesis Routes

Established routes to 1-Cyclopropylpyrrolidin-3-ol often rely on the construction of the pyrrolidine (B122466) ring from acyclic precursors. A mechanistic understanding of these pathways is fundamental to optimizing reaction conditions and yields.

Cyclopropylamine (B47189) and Pyrrolidine Derivative Condensations

A foundational method for constructing the N-cyclopropylpyrrolidine scaffold involves the reaction of cyclopropylamine with a linear four-carbon chain containing electrophilic sites at the 1- and 4-positions and a hydroxyl group at the 2-position. A common substrate for this transformation is a derivative of 1,4-dihalo-2-butanol, such as 1,4-dibromo-2-butanol. google.com

The mechanism proceeds through a two-step sequence:

Initial Nucleophilic Substitution: The primary amine of cyclopropylamine acts as a nucleophile, attacking one of the terminal carbons (C1 or C4) of the dihalo-alcohol, displacing a halide ion in an SN2 reaction. This forms a secondary amine intermediate.

Intramolecular Cyclization: The newly formed secondary amine then undergoes a subsequent intramolecular SN2 reaction. The nitrogen attacks the remaining terminal carbon, displacing the second halide and forming the five-membered pyrrolidine ring. This 5-exo-tet cyclization is generally favored kinetically. thieme-connect.com

A related pathway employs epichlorohydrin (B41342) as the C3 synthon. The reaction with cyclopropylamine opens the epoxide ring, and the resulting amino alcohol can then be reacted with another three-carbon unit to complete the pyrrolidine ring.

Exploration of Alternative Synthetic Pathways

Beyond classical condensation reactions, several alternative pathways have been explored for the synthesis of substituted pyrrolidines, which can be adapted for this compound.

Palladium-Catalyzed Carboamination: Modern transition-metal-catalyzed methods offer efficient routes to substituted pyrrolidines. One such method is the palladium-catalyzed intramolecular carboamination of γ-amino alkenes. nih.gov In a hypothetical application to the target compound, a suitably protected γ-amino alkene bearing a cyclopropyl (B3062369) group on the nitrogen could undergo cyclization in the presence of a palladium catalyst to form a pyrrolidine ring, which could be further functionalized to introduce the 3-hydroxyl group. These reactions often proceed with high stereoselectivity, providing either cis- or trans-disubstituted products depending on the substrate and reaction conditions. nih.gov

Intramolecular C-H Amination: Direct functionalization of C-H bonds represents a highly atom-economical approach. Copper- or rhodium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds can produce pyrrolidines from accessible linear amine precursors. organic-chemistry.org This strategy avoids the need for pre-functionalized starting materials like dihalides.

Reduction of Pyrrolidinone Precursors: An alternative strategy involves the initial synthesis of 1-cyclopropylpyrrolidin-3-one. This ketone precursor can then be reduced to the target alcohol using various reducing agents. The choice of reducing agent can influence the stereochemical outcome, which is a central theme in more advanced stereoselective methods.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the absolute stereochemistry at the C3 position of the pyrrolidine ring is paramount for pharmaceutical applications. This has driven the development of numerous asymmetric synthesis strategies, which can be classified by the source of chirality transfer: chiral auxiliaries, chiral reagents, or chiral catalysts.

Design and Implementation of Chiral Auxiliaries in Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired transformation, the auxiliary is removed and can often be recovered for reuse. du.ac.in

One powerful application of this strategy is in the asymmetric 1,3-dipolar cycloaddition to form the pyrrolidine ring. researchgate.net In this approach, a chiral auxiliary, such as a bornane-sultam, is appended to an achiral dipolarophile (e.g., an acrylate). researchgate.net This chiral acrylamide (B121943) then reacts with an achiral azomethine ylide. The steric and electronic properties of the sultam auxiliary shield one face of the double bond, forcing the ylide to add to the opposite face with high diastereoselectivity. researchgate.net The resulting cycloadducts can then be transformed through reduction and removal of the auxiliary to yield enantiomerically enriched pyrrolidine derivatives, such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.netresearchgate.net The N-tert-butanesulfinyl group has also been effectively used as a chiral auxiliary in azadienes for the diastereoselective synthesis of densely substituted pyrrolidines via cycloaddition reactions. acs.org

| Dipolarophile | Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Acrylamide | (2R)-Bornane-2,10-sultam | 1,3-Dipolar Cycloaddition | High | researchgate.net |

| Alkenoylcamphorsultam | Camphorsultam | 1,3-Dipolar Cycloaddition | High | researchgate.net |

| 1-Azadiene | N-tert-Butanesulfinyl | 1,3-Dipolar Cycloaddition | Good to Excellent | acs.org |

| Acrylate Derivative | Chiral Acetal from 7-hydroxyindan-1-one | Diels-Alder | 91:9 | sfu.ca |

Chiral Reagent-Controlled Synthesis Approaches

In this strategy, a stoichiometric amount of a chiral reagent is used to convert a prochiral substrate into a chiral product. du.ac.in A prime example is the asymmetric reduction of a ketone. For the synthesis of this compound, this would involve the reduction of the precursor, 1-cyclopropylpyrrolidin-3-one.

While chiral reducing agents like those used in CBS (Corey-Bakshi-Shibata) reductions are common, an alternative approach involves modifying an achiral reducing agent, like sodium borohydride (B1222165) (NaBH₄), with a recoverable chiral additive. L-proline-derived α,α-disubstituted pyrrolidine-2-methanols have been successfully employed as chiral auxiliaries in the NaBH₄ reduction of ketones. thieme-connect.com The chiral amino alcohol complexes with the borohydride, creating a chiral hydride-delivery agent that can selectively reduce one face of the prochiral ketone, leading to the desired alcohol in high enantiomeric excess. thieme-connect.com

| Ketone Substrate | Reagent System | Chiral Auxiliary | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Triazolyl Ketone | NaBH₄ | α,α-Diphenylpyrrolidine-2-methanol HCl | 91% | 93% | thieme-connect.com |

| α,β-Unsaturated Triazolyl Ketone | NaBH₄ | α,α-Bis(4-chlorophenyl)pyrrolidine-2-methanol HCl | 95% | 81% | thieme-connect.com |

| β-Hydroxy Ketone | Hydride Source | Substrate Control | - | High (syn/anti control) | uwindsor.ca |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is the most efficient method for generating chiral compounds, as only a substoichiometric amount of a chiral catalyst is required to produce large quantities of an enantioenriched product. du.ac.inuwindsor.ca Both transition-metal catalysis and organocatalysis have been extensively applied to the synthesis of chiral pyrrolidines.

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, iridium, copper, and palladium are powerful catalysts for asymmetric transformations. nih.govorganic-chemistry.orgnih.gov

Asymmetric Hydrogenation: A prochiral enamine or a pyrroline (B1223166) precursor could be hydrogenated using a chiral Rh or Ir catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP) to produce the chiral pyrrolidine with high enantioselectivity.

Catalytic Asymmetric Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides can be rendered enantioselective by using a chiral copper(II) or silver(I) catalyst. acs.orgrsc.org This approach allows for the construction of the chiral pyrrolidine ring in a single, highly controlled step. rsc.org

Kinetic Resolution: A racemic mixture of this compound could be resolved using a catalyst that selectively reacts with one enantiomer faster than the other. For instance, Cu-catalyzed asymmetric hydroboration has been used for the kinetic resolution of racemic chromenes to produce chiral flavan-3-ols with excellent efficiency. nih.gov

Organocatalysis: In recent decades, small organic molecules have emerged as powerful catalysts for asymmetric reactions. nih.govresearchgate.net Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves highly effective organocatalysts. mdpi.com

Iminium/Enamine Catalysis: Chiral secondary amines catalyze reactions by forming chiral iminium or enamine intermediates. A well-established strategy for synthesizing substituted pyrrolidines is the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a diarylprolinol silyl (B83357) ether. researchgate.netresearchgate.net The resulting Michael adduct can then be cyclized via reductive amination to afford the highly functionalized, enantioenriched pyrrolidine ring. researchgate.net

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids can catalyze a variety of reactions, including cycloadditions and tandem reactions, by activating substrates through hydrogen bonding. researchgate.net

| Catalyst Type | Catalyst Example | Reaction | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalyst | Diarylprolinol Silyl Ether | Michael Addition | up to 99% ee | researchgate.netresearchgate.net |

| Transition Metal | Cu(II) Complex | 1,3-Dipolar Cycloaddition | up to 98% ee | acs.org |

| Transition Metal | Pd Complex | Alkene Carboamination | Good to Excellent dr | nih.gov |

| Transition Metal | Co or Ni Complex / Chiral BOX ligand | Hydroalkylation of Pyrrolines | High ee | organic-chemistry.org |

| Organocatalyst | Chiral Phosphoric Acid | Aza-Michael Cyclization | High ee | researchgate.net |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of polysubstituted pyrrolidines, offering a metal-free alternative to traditional methods. researchgate.net These strategies often rely on the activation of substrates using chiral small molecules, such as proline derivatives or Cinchona alkaloids, to induce enantioselectivity. mdpi.comnih.gov

A prominent approach involves cascade reactions, where multiple bonds are formed in a single operation, leading to complex pyrrolidine structures from simple precursors. rsc.orgresearchgate.net For instance, a highly enantioselective cascade aza-Michael/Michael addition between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones has been developed. researchgate.net This reaction, catalyzed by a bifunctional squaramide derived from cinchonidine, provides access to highly functionalized chiral pyrrolidines with excellent diastereoselectivities and enantioselectivities. researchgate.net

Another key organocatalytic strategy is the [3+2] cycloaddition reaction, which constructs the pyrrolidine ring in a convergent manner. researchgate.netoaepublish.com The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins is a widely used method for synthesizing various highly substituted pyrrolidine scaffolds. oaepublish.com For example, the reaction between butyrolactone-derived cyclic imino esters and methyleneindolinones, catalyzed by a thiourea-based organocatalyst, can produce spirocyclic pyrrolidine derivatives with high enantiomeric excess. oaepublish.com

The choice of organocatalyst is crucial for achieving high stereoselectivity. Diarylprolinol silyl ethers and Cinchona alkaloid-derived catalysts have proven to be particularly effective in a variety of pyrrolidine syntheses. researchgate.netnih.govrsc.orgresearchgate.net The development of bifunctional catalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, has been instrumental in advancing these methodologies. researchgate.net

Table 1: Organocatalytic Synthesis of Chiral Pyrrolidine Analogs

| Catalyst | Reaction Type | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cinchonidine-derived amino-squaramide | Cascade aza-Michael/Michael | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidine | 7:1–16:1 | 56–99% | rsc.orgresearchgate.net |

| Bifunctional squaramide | aza-Michael/Michael cascade | Nitroalkenes, Tosylaminomethyl enones/enoates | Highly functionalized chiral pyrrolidines | up to 91:9 | up to >99% | researchgate.net |

| Diarylprolinol silyl ether | Michael addition | Nitro esters, α,β-unsaturated aldehydes | Chiral Michael adducts for trans-3-substituted proline derivatives | >20:1 | up to 99% | researchgate.net |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a versatile and efficient platform for the enantioselective synthesis of chiral pyrrolidines, including analogs of this compound. ajchem-b.com Rhodium, in particular, has been extensively used in a variety of transformations to construct the pyrrolidine ring with high stereocontrol. nih.govorganic-chemistry.orgacs.orgnih.govnih.gov

One of the most atom-economical methods is the rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes. nih.gov This approach allows for the direct formation of the pyrrolidine ring from an acyclic amino-alkene precursor, generating enantioenriched 2-methylpyrrolidines with up to 91% ee using a binaphthyl-based electron-rich phosphine ligand. nih.gov The nature of the protecting group on the nitrogen atom significantly influences the reaction's outcome. nih.gov

Rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids is another powerful strategy. organic-chemistry.org This cascade reaction forms two new carbon-carbon bonds and one stereocenter, providing access to chiral pyrrolidines with enantioselectivities as high as 92% ee, facilitated by C1-symmetric chiral diene ligands. organic-chemistry.org The reaction mechanism is believed to proceed through transmetalation, alkyne insertion, and intramolecular 1,4-addition. organic-chemistry.org

Furthermore, the hydroarylation of 3-pyrrolines with arylboroxines, catalyzed by a hydroxorhodium complex with (R)-segphos, yields 3-arylpyrrolidines with high enantioselectivity. acs.org This method is notable for its mild, neutral reaction conditions. acs.org The electronic properties of the arylboroxines have a minimal impact on the high enantioselectivity observed across a range of substrates. acs.org

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Pyrrolidine Analogs

| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Rhodium / binaphthyl-based phosphine ligand | Intramolecular hydroamination | Unactivated terminal alkenes | Enantioenriched 2-methylpyrrolidines | - | up to 91% | nih.gov |

| Rhodium / C1-symmetric chiral diene ligand | Asymmetric arylative cyclization | Nitrogen-tethered alkyne-enoates, Arylboronic acids | Chiral pyrrolidines | Good | up to 92% | organic-chemistry.org |

| [Rh(OH)((R)-segphos)]₂ | Hydroarylation | 3-Pyrrolines, Arylboroxines | 3-Arylpyrrolidines | High | High | acs.org |

| Rhodium / phosphoramidite-phosphine hybrid ligands | Asymmetric reductive amination/amidation cascade | Alkyl diamines, α-ketoesters | Chiral piperazinones | - | High | nih.gov |

Biocatalytic Transformations for Chiral Amino Building Blocks

Biocatalysis provides an environmentally friendly and highly selective approach to chiral building blocks like 3-hydroxypyrrolidines. google.com Enzymes and whole-cell systems are utilized to perform stereoselective transformations, often under mild reaction conditions in aqueous media. google.comacs.org

One common biocatalytic strategy is the asymmetric reduction of a prochiral ketone, such as N-protected-3-pyrrolidinone. acs.orgconicet.gov.ar Keto reductases (KREDs) can catalyze this reduction to produce the corresponding chiral alcohol with high enantiomeric excess. acs.org For example, the reduction of N-Boc-3-pyrrolidinone using Erwinia carotovora can yield (S)-N-Boc-3-pyrrolidinol with 87% yield and 99% ee. conicet.gov.ar

Another powerful biocatalytic method is the direct hydroxylation of N-substituted pyrrolidines at the C-3 position. acs.orgresearchgate.net The microorganism Sphingomonas sp. HXN-200 has been shown to be a highly active and regioselective biocatalyst for this transformation. acs.orgresearchgate.net The enantioselectivity of the hydroxylation can be controlled by the choice of the N-protecting group on the pyrrolidine ring. For instance, hydroxylation of N-benzyloxycarbonyl-pyrrolidine yields the (R)-3-hydroxypyrrolidine derivative with 75% ee, while the N-phenoxycarbonyl analog gives the (S)-enantiomer with 39% ee. acs.orgresearchgate.net These enantiomerically enriched products can often be further purified to >95% ee by simple crystallization. acs.orgresearchgate.net

Biocatalytic cascades have also been developed to synthesize complex chiral amines from simple starting materials. researchgate.netacs.org These one-pot, multi-step processes leverage the compatibility of different enzymes to perform sequential transformations without the need for isolating intermediates, which increases efficiency and reduces waste. researchgate.net For example, a dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high purity and stereoselectivity. acs.org

Table 3: Biocatalytic Synthesis of Chiral 3-Hydroxypyrrolidine Analogs

| Biocatalyst | Transformation | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Sphingomonas sp. HXN-200 | C-H Hydroxylation | N-benzyloxycarbonyl-pyrrolidine | (R)-N-benzyloxycarbonyl-3-hydroxypyrrolidine | - | 75% (R) | acs.orgresearchgate.net |

| Sphingomonas sp. HXN-200 | C-H Hydroxylation | N-benzoyl-pyrrolidine | (R)-N-benzoyl-3-hydroxypyrrolidine | - | 52% (R) | acs.orgresearchgate.net |

| Sphingomonas sp. HXN-200 | C-H Hydroxylation | N-phenoxycarbonyl-pyrrolidine | (S)-N-phenoxycarbonyl-3-hydroxypyrrolidine | - | 39% (S) | acs.orgresearchgate.net |

| Keto reductase (KRED) | Carbonyl reduction | N-protected-3-pyrrolidinone | N-protected-3-hydroxypyrrolidine | High | >99% | acs.org |

| Erwinia carotovora | Ketone reduction | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-pyrrolidinol | 87% | 99% | conicet.gov.ar |

Synthetic Challenges and Optimization in Preparation

The preparation of this compound and its analogs, while achievable through various advanced methodologies, is not without its challenges. The optimization of these synthetic routes often involves addressing issues of stereocontrol, regioselectivity, and reaction efficiency.

A significant challenge lies in achieving high levels of both diastereoselectivity and enantioselectivity, particularly when multiple stereocenters are being formed. In organocatalytic cascade reactions, the relative and absolute stereochemistry of the product is highly dependent on the catalyst structure, substrate, and reaction conditions. rsc.orgresearchgate.net Fine-tuning these parameters is often necessary to obtain the desired stereoisomer in high purity.

The choice of protecting group on the pyrrolidine nitrogen is another critical factor that can present a challenge. In both transition metal-catalyzed and biocatalytic transformations, the protecting group can significantly influence the reactivity and selectivity of the reaction. nih.govacs.orgresearchgate.net For instance, in the rhodium-catalyzed hydroamination, the nature of the nitrogen protecting group has a pronounced effect on the reaction outcome. nih.gov Similarly, in the biocatalytic hydroxylation with Sphingomonas sp. HXN-200, changing the N-protecting group can switch the enantioselectivity of the hydroxylation from (R) to (S). acs.orgresearchgate.net The selection of a protecting group that is compatible with the reaction conditions and can be easily removed without affecting the final product is a key optimization step.

Furthermore, the stability of intermediates can be a challenge. For example, in some photoenzymatic synthesis routes, the intermediate 3-pyrrolidinone (B1296849) is unstable, necessitating an in-situ protection step before proceeding to the next transformation. acs.org Optimizing the reaction conditions to be compatible with multiple sequential steps in a one-pot process requires careful consideration of solvent, pH, and catalyst stability. acs.org

The development of robust and efficient catalytic systems is an ongoing area of optimization. This includes the design of new chiral ligands for transition metal catalysts and novel organocatalysts with improved activity and selectivity. mdpi.comnih.gov High-throughput screening and machine learning are emerging as valuable tools for the rapid optimization of reaction conditions, allowing for the exploration of a wider range of variables and their complex interactions. beilstein-journals.org

Scalability Considerations for Research and Potential Large-Scale Synthesis

The scalability of a synthetic route is a crucial consideration, particularly when a compound is intended for further investigation in biological studies or for potential commercial development. nih.gov A scalable synthesis should be simple, efficient, and utilize readily available, cost-effective starting materials.

For the synthesis of this compound and its analogs, several of the advanced methodologies discussed have shown promise for scalability. Biocatalytic methods are particularly attractive for large-scale synthesis due to their mild reaction conditions and the potential for high space-time yields. The use of whole-cell biocatalysts, such as Sphingomonas sp. HXN-200, allows for preparative-scale hydroxylations, with gram-scale synthesis of N-protected 3-hydroxypyrrolidines having been demonstrated in fermenters up to a 2-liter scale. acs.orgresearchgate.net The ability to use frozen cells that retain their activity over long periods further enhances the practicality of this approach for on-demand synthesis. acs.orgresearchgate.net

In transition metal catalysis, while the cost of the metal and chiral ligands can be a concern for large-scale production, the high efficiency and turnover numbers of some catalytic systems can mitigate these costs. Rhodium-catalyzed hydroarylation, for example, proceeds under mild conditions and has shown high yields, suggesting potential for scalability. acs.org Optimization to reduce catalyst loading without compromising yield and selectivity is a key aspect of developing a scalable process.

When considering scalability, the entire synthetic sequence must be evaluated. A scalable route for a key chiral intermediate, such as a chiral epoxide, can be critical. nih.gov For instance, a modified synthesis of a key azido (B1232118) alcohol intermediate was developed to be more amenable to large-scale production by replacing a challenging intermediate with a more stable one and optimizing reaction conditions for easier purification. nih.gov

Ultimately, the transition from a laboratory-scale procedure to a large-scale synthesis requires careful consideration of factors such as heat transfer, mixing, purification methods, and the safety of the reagents and intermediates. The development of robust and reproducible procedures that can be implemented in standard manufacturing equipment is essential for the successful large-scale production of this compound and its analogs.

Mechanistic Investigations of Chemical Reactions Involving 1 Cyclopropylpyrrolidin 3 Ol

Fundamental Principles of Organic Reaction Mechanisms as Applied to 1-Cyclopropylpyrrolidin-3-ol

The study of organic reaction mechanisms provides a detailed, step-by-step description of how chemical reactions occur. When applied to a molecule like this compound, these principles help in understanding its reactivity and the formation of various products. Key concepts such as thermodynamics and kinetics, the nature of intermediates and transition states, and the influence of electronic and steric effects are crucial.

Isotopic substitution is a powerful tool in these investigations, as it does not significantly alter the potential energy surface of a reaction. core.ac.uk This allows for the precise study of bonding changes during a reaction. core.ac.uk The resulting kinetic isotope effects (KIEs) offer insights into transition state structures and can help differentiate between proposed reaction pathways. core.ac.uk

Detailed Analysis of Nucleophilic and Electrophilic Reactivity Sites

The reactivity of this compound is dictated by its functional groups, which contain both nucleophilic and electrophilic centers. Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond, while electrophiles are electron-deficient species that accept an electron pair. libretexts.orgpressbooks.pub

Nucleophilic Sites:

Nitrogen Atom: The nitrogen atom in the pyrrolidine (B122466) ring possesses a lone pair of electrons, making it a primary nucleophilic site. Its nucleophilicity can be influenced by the solvent and the presence of substituents.

Oxygen Atom: The oxygen of the hydroxyl group also has lone pairs of electrons and can act as a nucleophile. Its nucleophilicity is generally lower than the nitrogen but can be enhanced by deprotonation to form an alkoxide. libretexts.org

Electrophilic Sites:

Carbon Atoms: The carbon atoms bonded to the nitrogen and oxygen atoms can act as electrophilic centers. The electronegativity of these heteroatoms creates a partial positive charge on the adjacent carbons, making them susceptible to nucleophilic attack. youtube.com

Cyclopropyl (B3062369) Group: Cyclopropane rings with electron-accepting groups can behave as σ-electrophiles, undergoing ring-opening reactions with nucleophiles. nih.gov The strain in the three-membered ring contributes to the driving force for such reactions. nih.gov

The interplay between these nucleophilic and electrophilic sites governs the molecule's participation in various reactions, including nucleophilic substitutions, additions, and ring-opening processes.

Elucidation of Intramolecular and Intermolecular Reaction Pathways

Chemical reactions involving this compound can proceed through either intramolecular or intermolecular pathways, each leading to distinct products.

Intermolecular Reactions: These reactions occur between two or more separate molecules. For instance, the nucleophilic nitrogen of this compound can react with an external electrophile. The rates of these reactions are dependent on the concentrations of the reacting species.

Intramolecular Reactions: These reactions occur within a single molecule. The proximity of reactive functional groups within the same molecule can often lead to favorable cyclization reactions. The outcome of intramolecular versus intermolecular reactions can be influenced by factors such as reaction concentration and the length and flexibility of the tether connecting the reacting moieties. sandiego.edu For example, intramolecular thiol-ene reactions can be difficult to predict and control in terms of regioselectivity. mdpi.com Studies have shown that the activation entropy, which is less unfavorable for intramolecular processes, can make them significantly faster than their intermolecular counterparts. mdpi.com The selectivity between these pathways can sometimes be controlled by reaction conditions, such as temperature. nih.gov

An investigation into the reactivity of α-cyclopropyl N-acyliminium ions with indoles demonstrated the formation of 5-(3-indoyl)-5-cyclopropylpyrrolidin-2-ones through a 1,2-addition (intermolecular) pathway. researchgate.net However, with less nucleophilic arenes, a thermodynamically favored homoconjugate addition followed by cyclization (intramolecular) becomes the major pathway. researchgate.net

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the outcome of chemical reactions by increasing the reaction rate without being consumed in the process. mdpi.com Catalysts can enhance selectivity, directing the reaction towards a specific product and minimizing the formation of byproducts. mdpi.com

In the context of reactions involving pyrrolidine derivatives, various catalytic systems are employed:

Acid/Base Catalysis: Brønsted or Lewis acids can activate electrophiles, while bases can enhance the nucleophilicity of nucleophiles. mdpi.com

Metal Catalysis: Transition metals like palladium and rhodium are widely used to catalyze a variety of transformations, including cross-coupling and cycloaddition reactions. researchgate.netnih.gov For instance, palladium catalysts have been used in the carbocyclization/borylation of allenynes. researchgate.net N-heterocyclic carbene (NHC)-copper(I) complexes are also effective catalysts for reactions like [3+2] cycloadditions. beilstein-journals.org

Organocatalysis: Small organic molecules can act as catalysts, offering an alternative to metal-based systems. beilstein-journals.org For example, chiral phosphoric acids have been used in cooperative catalysis with rhodium to achieve highly stereoselective [4+3]-cycloannulations. nih.gov

The choice of catalyst is crucial for achieving high yields and stereoselectivity, particularly in the synthesis of complex molecules. Catalysis can influence the reaction pathway by stabilizing transition states or activating specific functional groups. mdpi.com

Advanced Experimental Techniques for Reaction Mechanism Determination

To unravel the intricate details of reaction mechanisms, chemists employ a range of advanced experimental techniques.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. researchgate.net It involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. core.ac.uk For instance, a significant KIE was observed in a study of a phenol–pyrrolidino rsc.orgfullerene system, confirming the involvement of a proton in the rate-determining step of a proton-coupled electron transfer (PCET) process. nih.gov The magnitude of the KIE can provide information about the geometry of the transition state. core.ac.uk

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a methodology that utilizes in-situ monitoring of reaction progress to gain a comprehensive understanding of complex reaction kinetics from a minimal number of experiments. mt.com This technique is particularly useful for studying catalytic reactions under synthetically relevant conditions, where the concentrations of multiple reactants change simultaneously. wikipedia.org By analyzing the reaction rate as a function of reactant concentrations over time, RPKA can help to identify reaction orders, catalyst deactivation, product inhibition, and distinguish between different mechanistic models. au.dk The data for RPKA can be obtained using various in-situ monitoring techniques such as NMR, FT-IR, UV-vis spectroscopy, and reaction calorimetry. au.dk

Intermediates Identification and Characterization

The study of reaction mechanisms involving this compound and its derivatives often focuses on the identification and characterization of transient intermediates that dictate the final product distribution. A key area of investigation involves the reactivity of α-cyclopropyl N-acyliminium ions, which can be generated from precursors structurally related to this compound.

Research into the reactions of these α-cyclopropyl N-acyliminium ions with nucleophiles such as indoles and other electron-rich aromatic compounds has revealed complex pathways. researchgate.net Computational studies have been instrumental in elucidating these mechanisms, providing support for proposed intermediates and transition states that are often too fleeting to be observed directly by standard spectroscopic methods. researchgate.net

Two primary competing pathways have been identified:

1,2-Addition Pathway: This pathway is typically under kinetic control. The nucleophile directly attacks the carbon of the iminium ion, leading to the formation of a direct addition product. Computational studies have shown this to be the initial, faster reaction. researchgate.net

Homoconjugate Addition Pathway: This pathway becomes significant when the 1,2-addition is reversible, particularly with less nucleophilic arenes. In this mechanism, the nucleophile attacks the cyclopropyl ring, leading to ring-opening and subsequent rearrangement and cyclization reactions. This pathway often leads to the thermodynamically more stable product. researchgate.net

The characterization of these intermediates relies heavily on a combination of experimental evidence and theoretical calculations. While direct observation is challenging, the structures of the final products provide crucial insight into the nature of the intermediates. For instance, the formation of 5-(3-indoyl)-5-cyclopropylpyrrolidin-2-ones is indicative of a 1,2-addition, whereas the formation of spiroheterocycles suggests a more complex mechanism involving homoconjugate addition and rearrangement. researchgate.net Techniques such as nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, while not yet reported for this specific compound, represent powerful tools for detecting and characterizing transient species like triplet states and radicals in other complex organic reactions. nih.gov

Table 1: Key Intermediates and Reaction Pathways

| Intermediate/Pathway | Description | Controlling Factors | Characterization Methods |

| α-Cyclopropyl N-acyliminium ion | A reactive electrophilic species generated from a pyrrolidine derivative. | In situ formation from a suitable precursor. | Inferred from product analysis; Computational modeling. researchgate.net |

| 1,2-Addition (Kinetic) | Direct attack of a nucleophile at the iminium carbon. researchgate.net | Highly nucleophilic reactants; Lower reaction temperatures. | Leads to direct addition products (e.g., 5-substituted-5-cyclopropylpyrrolidin-2-ones). researchgate.net |

| Homoconjugate Addition (Thermodynamic) | Nucleophilic attack on the cyclopropyl ring, causing ring-opening and rearrangement. researchgate.net | Less nucleophilic reactants; Conditions allowing for reversibility of 1,2-addition. | Leads to rearranged products (e.g., spiroheterocycles). researchgate.net |

Hammett Equation Applications for Electronic Effects

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of a molecule in a given reaction. wikipedia.org It provides a linear free-energy relationship that connects reaction rates (k) or equilibrium constants (K) of a series of related compounds to two key parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgscispace.com

The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k₀ or K₀ is the rate or equilibrium constant for the reference reaction with a hydrogen substituent.

k or K is the constant for the reaction with a specific substituent.

σ (Sigma) is the substituent constant , which depends only on the nature and position (meta- or para-) of the substituent and quantifies its electron-donating or electron-withdrawing ability.

ρ (Rho) is the reaction constant , which is specific to a given reaction under defined conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

While specific studies applying the Hammett equation directly to reactions of this compound are not prominently documented in the literature, the methodology could be readily applied to understand its reaction mechanisms. For example, one could investigate the kinetics of the esterification of the 3-hydroxyl group of this compound with a series of para-substituted benzoic acids.

The sign and magnitude of the resulting reaction constant, ρ, would provide significant insight into the transition state of the reaction:

A positive ρ value (ρ > 0) would indicate that the reaction is accelerated by electron-withdrawing substituents. This implies that a negative charge is developing or a positive charge is being lost in the transition state relative to the reactants. wikipedia.org

A negative ρ value (ρ < 0) would suggest the reaction is favored by electron-donating substituents, indicating the buildup of positive charge or the loss of negative charge in the transition state.

The magnitude of ρ reflects the extent of charge development. A large absolute value of ρ signifies high sensitivity to substituent effects and a significant change in charge at the reaction center in the transition state. wikipedia.org

A plot of log(k/k₀) versus σ for a series of substituents would yield a straight line with a slope equal to ρ. Any deviation from linearity in the Hammett plot can also be informative, often suggesting a change in the reaction mechanism or the rate-determining step across the series of substituents. wikipedia.org

Table 2: Illustrative Data for a Hypothetical Hammett Analysis This table illustrates the type of data that would be collected for a Hammett analysis of the esterification of this compound with various substituted benzoic acids.

| Substituent (X) in p-X-C₆H₄COOH | Substituent Constant (σ) | Hypothetical Relative Rate (k/k₀) | Hypothetical log(k/k₀) |

| -OCH₃ | -0.27 | 0.21 | -0.68 |

| -CH₃ | -0.17 | 0.41 | -0.39 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.95 | 0.47 |

| -NO₂ | 0.78 | 45.7 | 1.66 |

Asymmetric Synthesis and Applications of 1 Cyclopropylpyrrolidin 3 Ol As a Chiral Building Block

Design Principles for 1-Cyclopropylpyrrolidin-3-ol as a Chiral Scaffold

The utility of this compound as a chiral scaffold in asymmetric synthesis stems from a combination of its distinct structural and stereoelectronic properties. The design principles leveraging this molecule are centered on its rigid framework, defined stereochemistry, and the conformational behavior of the pyrrolidine (B122466) ring. evitachem.comlumenlearning.com

The core structure features a five-membered pyrrolidine ring, which adopts non-planar envelope and twisted conformations. The substituents on this ring, a cyclopropyl (B3062369) group at the nitrogen (N1) and a hydroxyl group at the C3 position, significantly influence its conformational equilibrium. libretexts.orgmaricopa.edu The cyclopropyl group, being a rigid and sterically demanding substituent, can influence the orientation of other groups on the ring.

A key feature is the chiral center at the C3 carbon, which bears the hydroxyl group. This hydroxyl group is not only a versatile functional handle for further chemical transformations but also acts as a directing group in stereoselective reactions. Its ability to coordinate with metal catalysts can effectively shield one face of the molecule, guiding incoming reagents to the opposite face. nih.gov

Conformational analysis, analogous to that of substituted cyclohexanes and other cyclic systems, reveals that the relative orientation of the substituents (cis or trans) is critical. lumenlearning.comlibretexts.orgrsc.org The interplay between the N-cyclopropyl group and the C3-hydroxyl group creates specific spatial arrangements. For instance, in a disubstituted ring, there is a preference for bulkier groups to occupy the pseudo-equatorial position to minimize steric strain, a principle that governs the stability of different conformers. libretexts.org This predictable conformational preference is a crucial design element, as it allows for the rational design of synthetic pathways where the scaffold's inherent geometry dictates the stereochemical outcome of a reaction. The 1,3-relationship between the nitrogen and the hydroxyl group, constrained within the cyclic structure, provides a reliable framework for transferring chiral information. nih.gov

Application in the Construction of Complex Chiral Architectures

This compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. evitachem.com Its rigid pyrrolidine core and defined stereocenter are incorporated into larger, biologically active compounds. The pyrrolidine motif itself is a common feature in many natural products and pharmaceuticals. whiterose.ac.uknih.gov

The synthetic utility of this compound is demonstrated in multi-step syntheses where it acts as a key intermediate. youtube.com For example, a common strategy involves the derivatization of the hydroxyl group or the secondary amine (after a conceptual N-de-cyclopropylation, though more often the scaffold is built up). A documented synthetic route shows the use of a related precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate, which is converted to tert-butyl (1-cyclopropylpyrrolidin-3-yl)carbamate. googleapis.com This intermediate is then deprotected to yield 1-cyclopropylpyrrolidin-3-amine, a versatile synthon ready for incorporation into a larger molecular framework. googleapis.com This process highlights how the this compound scaffold can be elaborated into amines, which are then used in subsequent coupling reactions to build complex target molecules. googleapis.com

The derivatives of this compound are investigated for their potential as therapeutic agents, for instance, in targeting neurological disorders. evitachem.com The specific stereochemistry and conformation imparted by the scaffold are often crucial for the molecule's interaction with biological targets like enzymes or receptors. evitachem.com The cyclopropyl group can also contribute to the metabolic stability and binding affinity of the final drug candidate. The application of this building block extends to the synthesis of various substituted piperidines and other N-heterocycles which are of significant interest in pharmaceutical development. nih.gov

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a fundamental technique for separating the enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This method is widely applied to obtain enantioenriched this compound, as direct asymmetric synthesis can be challenging. The process yields one enantiomer as the unreacted starting material and the other as the product, with a theoretical maximum yield of 50% for each. wikipedia.orgnih.gov

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly effective and widely used method for resolving racemic alcohols under mild reaction conditions. whiterose.ac.uk Lipases are the most common class of enzymes for this purpose, catalyzing enantioselective acylation or hydrolysis reactions. chemrxiv.org

For racemic alcohols structurally similar to this compound, lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435) and Candida rugosa lipase (CRL) have shown excellent performance. mdpi.comresearchgate.netnih.gov The reaction typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate. mdpi.comresearchgate.net The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. frontiersin.org For example, in the resolution of (E)-4-phenylbut-3-en-2-ol, Novozym 435 can achieve high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester. researchgate.net The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. mdpi.com

Below is a table summarizing typical results for the enzymatic kinetic resolution of various secondary alcohols, illustrating the high selectivities achievable with common lipases.

| Racemic Alcohol Substrate | Enzyme | Acyl Donor | Solvent | Product (ee%) | Unreacted Alcohol (ee%) | Enantioselectivity (E) | Reference |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | 96.2% | - | 67.5 | mdpi.com |

| (E)-4-Phenylbut-3-en-2-ol | Novozym 435 | Isopropenyl acetate | Diisopropyl ether | >99% (ester) | 97% | >200 | researchgate.net |

| rac-1-Phenylethanol | Novozym 435 | Vinyl acetate | Supercritical CO2 | - | - | - | researchgate.net |

| (E)-4-Phenylbut-3-en-2-ol Acetate (Hydrolysis) | Lecitase® Ultra | - | Phosphate buffer/Heptane | 97% (unreacted ester) | 80% | 37 | mdpi.com |

Catalytic Kinetic Resolution

Non-enzymatic, or catalytic, kinetic resolution employs chiral metal complexes or organocatalysts to achieve enantioselective transformations. nih.gov These methods offer an alternative to enzymes and can be effective for a broad range of substrates.

One prominent strategy is the copper-catalyzed dehydrogenative silylation of alcohols. nih.gov A chiral copper complex, for instance, formed from CuCl and a chiral bisphosphine ligand like (R,R)-Ph-BPE, can selectively catalyze the reaction of one alcohol enantiomer with a hydrosilane (e.g., nBu3SiH). This results in the formation of a silyl (B83357) ether from the more reactive enantiomer, while the less reactive enantiomer remains unchanged, allowing for their separation. nih.gov This method has proven effective for a variety of cyclic benzylic and allylic alcohols, achieving high selectivity factors. nih.gov

Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov In these systems, a chiral catalyst, or a combination of an achiral NHC and a chiral acylating agent, can effect the enantioselective acylation of amines or alcohols. The disparate reactivity and selectivity between cis and trans isomers of substituted cyclic amines in NHC-catalyzed resolutions highlight the profound influence of substrate conformation on the reaction outcome. nih.gov Gold-catalyzed cycloadditions have also been employed in highly efficient kinetic resolutions of certain ketones, achieving exceptionally high selectivity factors. rsc.org

Diastereoselective Control in Reactions with this compound Derivatives

Once enantiomerically pure this compound is obtained, its inherent chirality can be used to direct the stereochemical course of subsequent reactions, a process known as diastereoselective synthesis. The pre-existing stereocenter at C3 influences the formation of new stereocenters, allowing for the construction of complex molecules with predictable three-dimensional structures. ua.es

The hydroxyl group at the C3 position is pivotal for directing stereoselectivity. nih.gov In reactions involving metal catalysts, the hydroxyl group can act as a coordinating ligand, forming a rigid chelate that blocks one face of the molecule. This substrate control forces the reagent to approach from the less hindered face, resulting in a high degree of diastereoselectivity. researchgate.net This principle has been effectively demonstrated in the directed cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives, which are structurally analogous. nih.govresearchgate.net The rigidity of the cyclopropyl group in these systems helps to establish a preferred conformation, which enhances the facial bias for the incoming reagent. nih.gov

For derivatives of this compound, this means that reactions at a position adjacent to or near the C3 stereocenter can be controlled. For instance, if a double bond were introduced into the pyrrolidine ring or on a side chain, its reduction or functionalization could proceed with high diastereoselectivity, governed by the spatial orientation of the C3-hydroxyl or a derivative thereof.

Furthermore, 1,3-dipolar cycloaddition reactions, which are powerful methods for constructing heterocyclic rings like pyrrolidines, can be rendered highly diastereoselective by using chiral precursors. ua.esresearchgate.net When a derivative of enantiopure this compound is used as a component in such a reaction, its chiral information is transferred to the newly formed product, controlling the relative stereochemistry of up to four new stereocenters. ua.es

Upgrading and Control of Optical Purity in Derived Products

Achieving and maintaining high optical purity, measured as enantiomeric excess (ee), is critical in the synthesis of chiral molecules. researchgate.net Following a kinetic resolution or an asymmetric synthesis step, several strategies can be employed to upgrade and control the enantiomeric purity of products derived from this compound.

The progress of a kinetic resolution must be carefully monitored to stop the reaction at the optimal point for achieving the highest ee for both the product and the unreacted starting material. beilstein-journals.org As a resolution reaction proceeds, the ee of the remaining starting material increases, while the ee of the product typically decreases after reaching a certain conversion level. beilstein-journals.org Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Molecular Rotational Resonance (MRR) spectroscopy with a "chiral tag" can be used for rapid and accurate ee determination. nih.gov

In cases where kinetic resolution provides products with moderate ee, the optical purity can often be enhanced through classical resolution via diastereomeric salt formation and crystallization. Another powerful strategy is dynamic kinetic resolution (DKR). princeton.edu DKR combines a kinetic resolution with an in-situ racemization of the less reactive enantiomer of the starting material. researchgate.net This allows the entire racemic starting material to be converted into a single, highly enantioenriched product, overcoming the 50% theoretical yield limit of standard kinetic resolution. princeton.edu This can be achieved using a combination of a selective catalyst for the resolution (e.g., an enzyme) and another catalyst (e.g., a ruthenium complex) to facilitate the racemization. wikipedia.org

Ultimately, purification methods such as column chromatography or recrystallization can be used to isolate the desired enantiomerically pure product. The stability of the stereocenter(s) in the final product must also be considered, as subsequent reaction conditions could potentially lead to racemization. princeton.edu The interplay between selective reactions and controlled racemization or purification is key to producing chiral molecules with the high optical purity required for applications in pharmaceuticals and materials science. nih.gov

Computational Chemistry Approaches to 1 Cyclopropylpyrrolidin 3 Ol

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways and the structures of transient species. smu.edu

For 1-Cyclopropylpyrrolidin-3-ol, a key reaction would be its synthesis or its participation in further chemical transformations. For instance, computational studies on related pyrrolidine (B122466) syntheses have used DFT to map out reaction pathways, identify intermediates, and calculate the energy barriers (activation energies) for each step. rsc.orgbeilstein-journals.org Such a study on this compound would locate the transition state structures connecting reactants, intermediates, and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. smu.edu This allows chemists to understand which reaction pathways are kinetically favored. researchgate.net

Table 2: Illustrative Reaction Pathway Analysis

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (ΔG‡) |

|---|---|---|---|---|

| Step 1: N-Cyclopropylation | Pyrrolidin-3-ol + Cyclopropyl (B3062369) bromide | TS1 | This compound | Hypothetical 25 kcal/mol |

Note: This table presents a hypothetical reaction and is for illustrative purposes only.

Computational analysis can predict where a molecule is most likely to react. For this compound, the key reactive sites are the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group. Computational studies on other pyrrolidine enamines show that regio- and stereoselectivity are often governed by subtle differences in the stability of conformers or transition states. researchgate.net By calculating properties such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) densities, chemists can predict whether an electrophile would preferentially attack the nitrogen or oxygen, or whether a reaction would proceed with a particular stereochemistry. For example, studies on related systems have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the static structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.comdovepress.com An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing a view of the molecule's flexibility and conformational changes. mdpi.com

For this compound, an MD simulation would reveal the accessible conformations of the pyrrolidine ring (which can adopt "envelope" or "twist" forms) and the orientation of the cyclopropyl and hydroxyl substituents. youtube.com This is crucial because the biological activity or reactivity of a molecule often depends on its ability to adopt a specific shape. By simulating the molecule in a solvent like water, MD can provide a realistic picture of its conformational landscape and how it interacts with its environment. mdpi.com These simulations can map out the energy landscape, showing the stable conformational states and the energy barriers between them. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For derivatives of this compound, QSAR can be a highly effective tool for predicting the activity of new, unsynthesized analogs, thereby saving significant time and resources in the drug discovery process. tandfonline.com The core of QSAR is to develop a model that relates molecular descriptors (numerical representations of chemical properties) to a specific biological response. wikipedia.org These models are instrumental in identifying the key structural features that influence the desired activity, guiding the design of more potent compounds. tandfonline.comniscpr.res.in

Studies on various pyrrolidine derivatives have successfully employed QSAR to design and predict the efficacy of inhibitors for targets like influenza virus neuraminidase and myeloid cell leukemia-1 (Mcl-1). niscpr.res.innih.gov The process involves generating robust models that can explain the biological activity and predict the potency of novel derivatives. tandfonline.comniscpr.res.in

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.orgignited.in This relationship can be expressed mathematically as:

Activity = f (molecular descriptors) + error wikipedia.org

This framework operates on two primary assumptions. The first is that a quantitative measure can be derived from the structural properties that are significant to the biological activity of a compound. ignited.in The second assumption is that this relationship between the biological property and the calculated molecular properties can be described mathematically. ignited.in

QSAR models can be linear, assuming a direct proportional relationship between descriptors and activity, or non-linear, capturing more complex relationships using advanced statistical methods like artificial neural networks (ANN) or support vector machines (SVM). neovarsity.org The choice depends on the complexity of the structure-activity relationship and the dataset's characteristics. neovarsity.org A core principle is that compounds with similar structures are expected to exhibit similar activities. The models aim to quantify this similarity and use it for predictive purposes.

The foundation of a predictive QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent the physicochemical, structural, or electronic properties of a molecule. neovarsity.org A wide array of descriptors can be generated to capture different aspects of the molecular structure. semanticscholar.org

The process begins with drawing the molecules and generating descriptors using specialized software. nih.gov For instance, studies on pyrrolidine derivatives have utilized 2D and 3D descriptors to build their models. nih.govnih.gov These descriptors can be categorized as follows:

Constitutional Descriptors: These reflect the molecular composition, such as molecular weight and atom counts, without considering the 3D structure. scribd.com

Topological Descriptors: Based on the 2D representation of the molecule, these describe atomic connectivity. scribd.com

Geometric Descriptors: Calculated from the 3D coordinates of the molecule, they describe its size and shape. scribd.com

Electronic Descriptors: These relate to the electronic structure of the molecule, such as HOMO and LUMO energies, which often require quantum chemical calculations. ucsb.edu

Physicochemical Descriptors: Properties like logP (lipophilicity) and Topological Polar Surface Area (TPSA) fall into this category. ucsb.edu

The table below summarizes common descriptor types and software used for their calculation.

| Descriptor Type | Examples | Software for Calculation |

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | VLifeMDS, MOE, DRAGON |

| Topological | Wiener index, Zagreb index | VLifeMDS, DRAGON |

| Geometric (3D) | Molecular surface area, Volume | MOE, AutoDock, Gaussian |

| Electronic | HOMO/LUMO energies, Dipole moment, Polarizability | Gaussian, MOE |

| Physicochemical | logP, TPSA, Molar Refractivity | ChemDraw, MOE |

A crucial step is feature selection, where the most relevant descriptors are chosen to build the model. neovarsity.org This helps to avoid overfitting and improves the model's interpretability by focusing on the properties most correlated with the biological activity. neovarsity.orgkg.ac.rs Methods like stepwise forward-backward selection are often employed for this purpose. jcdronline.org

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. nih.gov This process ensures that the model is not only robust but also has a high predictive accuracy for new compounds. nih.govbasicmedicalkey.com Validation is typically performed using both internal and external methods. wikipedia.orgbasicmedicalkey.com

Internal Validation assesses the stability and robustness of the model using the training set data from which it was built. basicmedicalkey.com A common technique is cross-validation, particularly the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. acs.org

External Validation is considered the most crucial test of a model's predictive capability. acs.org It involves splitting the initial dataset into a training set for building the model and a test set of compounds that the model has not seen before. neovarsity.org The model's ability to accurately predict the activities of the test set compounds is a true measure of its utility. acs.org

Several statistical parameters are used to quantify the performance of a QSAR model. nih.gov

| Parameter | Description | Significance |

| R² (Squared Correlation Coefficient) | Measures the goodness-of-fit of the model to the training set data. Values are between 0 and 1. | A high R² indicates that the model explains a large proportion of the variance in the observed data. jcdronline.org |

| Q² (Cross-validated R²) | Derived from internal validation (e.g., LOO), it measures the model's robustness and internal predictive power. | A high Q² (typically > 0.5) suggests a robust model with good internal predictivity. nih.govjcdronline.org |

| R²_pred (Predictive R²) | Calculated from the external test set, it measures the model's ability to predict the activity of new compounds. | This is a key indicator of the model's external predictive power. A high value is essential for a reliable model. nih.gov |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | A lower RMSE indicates a better fit of the model to the data. mdpi.com |

Studies on pyrrolidine derivatives have reported models with strong statistical validation. For example, a CoMFA model for Mcl-1 inhibitors showed a Q² of 0.689 and an R²_pred of 0.986, indicating excellent stability and predictability. nih.gov Another study on dipeptidyl peptidase IV inhibitors reported models with q² values ranging from 0.5193 to 0.6037. jcdronline.org

Finally, defining the Applicability Domain (AD) of a QSAR model is a critical step. basicmedicalkey.commdpi.com The AD specifies the chemical space in which the model can make reliable predictions, ensuring that it is not used to extrapolate for compounds that are too different from those in the training set. semanticscholar.orgbasicmedicalkey.com

Advanced Computational Algorithms and Methodological Limitations

While QSAR is a powerful tool, modern drug discovery often employs more advanced computational algorithms to navigate the vast chemical space and understand complex biological interactions. frontiersin.orgmdpi.com These include machine learning (ML) and deep learning (DL) techniques, which are increasingly used to build more sophisticated predictive models. mdpi.comresearchgate.net These algorithms can capture non-linear relationships that might be missed by traditional QSAR methods. neovarsity.org

However, these advanced methods come with their own set of challenges and limitations:

Data Quality and Quantity: The performance of ML and DL models is highly dependent on the quality and size of the training data. frontiersin.orgazolifesciences.com Poorly reported or insufficient data can lead to disappointing and unreliable results. azolifesciences.com

Computational Cost: Methods like molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are computationally very expensive and time-consuming, limiting their use for high-throughput screening. frontiersin.org Molecular docking simulations also require significant computational resources, especially when considering protein flexibility. frontiersin.org

Risk of Overfitting: Complex models, particularly in machine learning, are at risk of overfitting, where the model learns the noise in the training data rather than the underlying relationship. This results in excellent performance on the training set but poor predictive power for new data. frontiersin.org

Interpretability: Some advanced models, like deep neural networks, can function as "black boxes," making it difficult to understand the underlying reasoning for a particular prediction. frontiersin.org This lack of interpretability can be a significant drawback in rational drug design.

Scoring Function Accuracy: In molecular docking, the scoring functions used to predict binding affinity are not always reliable. nih.gov They may successfully predict the binding pose but fail to accurately rank the binding affinity of different compounds. nih.gov

Despite these limitations, the integration of multiple computational techniques—such as combining QSAR with molecular docking and MD simulations—can provide a more comprehensive understanding of structure-activity relationships and lead to more effective drug design strategies. tandfonline.comnih.gov The continuous development of new algorithms and the increasing availability of computational power promise to further enhance the role of these methods in the future. mdpi.com

Coordination Chemistry of 1 Cyclopropylpyrrolidin 3 Ol Derivatives

Principles of Metal-Ligand Interactions with Pyrrolidine-Based Ligands

The coordination of pyrrolidine-based ligands, including derivatives of 1-cyclopropylpyrrolidin-3-ol, with metal centers is fundamentally a Lewis acid-base interaction. The nitrogen atom in the pyrrolidine (B122466) ring has a lone pair of electrons, making it a Lewis base that can donate to an electron-accepting Lewis acidic metal center. The hydroxyl group can also participate in coordination, either as a neutral molecule or, more frequently, after deprotonation to form an anionic alkoxide ligand.

The stability and nature of the metal-ligand bond are influenced by the properties of both the metal and the ligand. The Hard and Soft Acids and Bases (HSAB) theory is a useful guide for predicting these interactions. Hard metal ions, such as those of alkali and alkaline earth metals, and early transition metals in high oxidation states, tend to form stronger bonds with hard donor atoms like the oxygen of the hydroxyl group. In contrast, softer metal ions, like late transition metals in lower oxidation states, often show a preference for the softer nitrogen donor of the pyrrolidine ring.

A significant stabilizing factor in these complexes is the formation of a chelate ring, where the ligand binds to the metal through two or more donor atoms. In the case of this compound, the nitrogen and oxygen atoms can coordinate to the same metal ion, creating a five-membered chelate ring. This chelation enhances the thermodynamic stability of the complex compared to complexes formed with two separate, monodentate ligands. The geometry and stability of the resulting complex are significantly influenced by the ligand's bite angle, which is the N-M-O angle.

Synthesis and Characterization of Metal Complexes Incorporating this compound Derivatives

The synthesis of metal complexes with derivatives of this compound typically involves reacting a suitable metal precursor, such as a metal salt or an organometallic compound, with the ligand in an appropriate solvent. The reaction conditions, including temperature, solvent, and the use of a base to facilitate the deprotonation of the hydroxyl group, are carefully controlled to yield the desired complex.

Ligand Design for Specific Coordination Geometries

The structure of this compound can be systematically modified to achieve specific coordination geometries. For example, introducing bulky substituents on the pyrrolidine ring or the cyclopropyl (B3062369) group can create steric hindrance that favors the formation of complexes with lower coordination numbers. Conversely, adding more donor groups can produce ligands with higher denticity, leading to more intricate and stable coordination environments.

The stereochemistry of the ligand is a critical design element. Enantiomerically pure forms of this compound derivatives are frequently used to synthesize chiral metal complexes, which are highly valuable in asymmetric catalysis. The rigid and well-defined conformation of the pyrrolidine ring, influenced by the cyclopropyl substituent, can effectively transfer stereochemical information to the metal center, thereby controlling the stereochemical outcome of catalytic reactions.

Spectroscopic Analysis of Metal-Ligand Complexes (e.g., NMR, X-ray Diffraction)

A range of spectroscopic and analytical methods are used to determine the structure and bonding of metal complexes derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the coordination of the ligand to the metal. Upon complexation, the chemical shifts of the protons and carbons near the donor atoms typically change significantly.

Below is a table summarizing the characterization data for a hypothetical metal complex.

| Technique | Observation | Interpretation |

| ¹H NMR | Downfield shift of pyrrolidine ring protons adjacent to the nitrogen atom. | Indicates coordination of the nitrogen atom to the metal center. |

| ¹³C NMR | Shift in the resonance of the carbon atom bearing the hydroxyl group. | Confirms the involvement of the oxygen atom in coordination. |

| X-ray Diffraction | M-N bond length of 2.1 Å and M-O bond length of 2.0 Å. Octahedral geometry around the metal center (M). | Provides precise structural parameters of the coordination sphere. |

| IR Spectroscopy | Disappearance of the broad O-H stretch around 3300 cm⁻¹. | Confirms deprotonation of the hydroxyl group and coordination of the oxygen atom. |

| ESI-Mass Spectrometry | A peak corresponding to the molecular weight of the expected metal-ligand complex. | Confirms the formation of the desired complex with the correct mass-to-charge ratio. |

Stereochemical Aspects of Coordination Compounds

The stereochemistry of coordination compounds involving this compound derivatives is a critical factor that determines their properties and potential uses. When an enantiomerically pure chiral ligand is used, the resulting metal complex is also chiral. The rigid conformation of the pyrrolidine ring, influenced by the N-cyclopropyl group, plays a crucial role in creating a specific stereochemical environment around the metal center.

The coordination of the bidentate N,O-ligand can result in the formation of various stereoisomers, such as diastereomers and enantiomers. The spatial arrangement of the ligands around the metal can lead to different coordination geometries, including square planar, tetrahedral, or octahedral. In octahedral complexes, for instance, the arrangement of three bidentate ligands can result in facial (fac) or meridional (mer) isomers, which possess distinct chemical and physical properties. The specific isomer that forms can often be controlled by the choice of metal, reaction conditions, and the steric and electronic characteristics of the ligand.

Applications in Homogeneous and Heterogeneous Catalysis

The well-defined structures and tunable electronic properties of metal complexes derived from this compound make them promising for catalytic applications.

Homogeneous Catalysis: Chiral complexes are particularly useful in asymmetric catalysis, where they can be employed to synthesize products with a high degree of enantiomeric purity. For instance, rhodium and iridium complexes with chiral pyrrolidine-based ligands have been explored for asymmetric hydrogenation and transfer hydrogenation reactions. The stereochemical information from the ligand is transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer.

Heterogeneous Catalysis: These complexes can also be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability offered by heterogeneous systems. The ligand can be covalently attached to the support, or the entire complex can be encapsulated within the pores of materials like zeolites or metal-organic frameworks (MOFs).

Below is a table detailing potential catalytic applications.

| Catalyst Type | Metal Center | Reaction Type | Potential Advantage |

| Homogeneous | Rhodium (Rh) | Asymmetric Hydrogenation | High enantioselectivity in the synthesis of chiral molecules. |

| Homogeneous | Iridium (Ir) | Asymmetric Transfer Hydrogenation | Efficient for the reduction of ketones and imines. |

| Heterogeneous | Palladium (Pd) | Cross-Coupling Reactions | Recyclable catalyst with high stability and activity. |

| Heterogeneous | Ruthenium (Ru) | Oxidation Reactions | Can be used in continuous flow processes for scalability. |

Structure Activity Relationship Sar and Mechanistic Insights in Medicinal Chemistry

Theoretical Basis for SAR Studies in Compound Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, predicated on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. collaborativedrug.com By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological efficacy, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects. collaborativedrug.com This empirical process allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.

The theoretical underpinnings of SAR involve understanding how a molecule's physicochemical properties—such as its shape, size, charge distribution, and the nature of its functional groups—govern its interactions with a biological target, which is typically a protein or nucleic acid. collaborativedrug.com Even minor structural alterations can significantly impact these interactions, leading to substantial changes in biological response. collaborativedrug.com In modern drug discovery, SAR is rarely a standalone endeavor; it is deeply integrated with computational chemistry, molecular biology, and pharmacology to create a holistic picture of a drug's behavior.

Rational Design of 1-Cyclopropylpyrrolidin-3-ol Derivatives for Enhanced Activity

The rational design of new chemical entities based on the this compound scaffold aims to optimize interactions with a specific biological target. This process often involves leveraging structural information from known ligands or the target's binding site. A notable example of a rationally designed derivative is N-(4-chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide, which has been identified as an inhibitor of HIV-1 gp120. leibniz-fli.de

The design of this molecule likely involved a fragment-based or lead-optimization approach, where the 1-cyclopropylpyrrolidin-3-yl moiety serves as a key structural anchor. The rationale for the inclusion of each component can be hypothesized as follows:

1-Cyclopropylpyrrolidine Core: The cyclopropyl (B3062369) group introduces a degree of conformational rigidity and a lipophilic character that can enhance binding to hydrophobic pockets within the target protein. The pyrrolidine (B122466) ring acts as a versatile scaffold, allowing for the attachment of other functional groups in a defined spatial orientation.

Ethanediamide Linker: This linker provides a specific length and geometry to correctly position the other functional groups for optimal interaction with the target. The amide groups are also capable of forming crucial hydrogen bonds.

Substituted Phenyl Ring: The 4-chloro-3-fluorophenyl group is likely designed to fit into a specific sub-pocket of the binding site. The halogen substituents can modulate the electronic properties of the ring and form specific interactions, such as halogen bonds or hydrophobic interactions, to increase binding affinity.

The stereochemistry at the 3-position of the pyrrolidine ring is also a critical design element. The use of the (3R)-enantiomer in this specific inhibitor suggests that this spatial arrangement is essential for its biological activity, highlighting the importance of three-dimensional structure in drug design.

Mechanistic Insights Derived from SAR Data for Biological Interactions

While detailed SAR studies for a broad range of this compound derivatives are not extensively available in the public domain, the structure of the known HIV-1 gp120 inhibitor provides significant mechanistic clues. The interaction of N-(4-chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide with its target likely involves a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding.

The mechanism of action for this compound itself is thought to involve its interaction with various biological targets, potentially as a modulator for receptors or enzymes. evitachem.com Its structural features allow for specific binding interactions that can be fine-tuned through the rational design of derivatives.

Integration of Computational SAR with Experimental Findings